BenchChemオンラインストアへようこそ!

Ethyl 4-(1-hydroxybutyl)benzoate

Lipophilicity Druglikeness ADME prediction

Ethyl 4-(1-hydroxybutyl)benzoate is a critical chiral intermediate with a validated role in synthesizing glucagon receptor antagonists. Its optimized XLogP3 (2.5) and steric profile maintain enantiomeric excess in asymmetric synthesis, outperforming methyl or propyl analogs. Ideal for enzymatic resolution, chiral HPLC method validation, and as an LC-MS internal standard. Secure this scaffold to streamline your Type 2 diabetes candidate development.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Cat. No. B8759247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-hydroxybutyl)benzoate
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C(=O)OCC)O
InChIInChI=1S/C13H18O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9,12,14H,3-5H2,1-2H3
InChIKeyDUSUOKSXRIMTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(1-hydroxybutyl)benzoate: A Physicochemical and Functional Baseline for Procurement Decisions


Ethyl 4-(1-hydroxybutyl)benzoate is a synthetic aromatic ester defined by a para-substituted benzoate core with a secondary alcohol on the butyl chain [1]. It is primarily utilized as a chiral intermediate in pharmaceutical synthesis rather than as a final active pharmaceutical ingredient (API), with key computed properties including a molecular weight of 222.28 g/mol, an XLogP3-AA of 2.5, and a topological polar surface area (TPSA) of 46.5 Ų [1]. These parameters place it in a moderate lipophilicity range suitable for balancing membrane permeability and solubility in downstream derivatives .

Why Generic Substitution Fails for Alkyl 4-(1-hydroxybutyl)benzoates in Synthesis


Direct substitution with the methyl or butyl ester analogs is not chemically equivalent due to distinct steric and electronic effects of the alkoxy group that alter the reactivity and chiral induction of this secondary alcohol-containing scaffold [1]. As a synthetic intermediate, the ethyl ester represents a critical balance; the methyl analog (XLogP3 2.7) offers lower steric bulk but similar lipophilicity, which can lead to unwanted ester cleavage or transesterification side-reactions during downstream processing, while the ethyl ester’s specific steric profile is often essential to maintain enantiomeric excess in asymmetric syntheses targeting glucagon receptor antagonists .

Quantitative Differentiation of Ethyl 4-(1-hydroxybutyl)benzoate from Key Analogs


Computed Lipophilicity (XLogP3) in Comparison to Methyl Ester

The computed partition coefficient (XLogP3) for Ethyl 4-(1-hydroxybutyl)benzoate is 2.5, measured against the methyl ester analog (Methyl 4-(1-hydroxybutyl)benzoate) which has a calculated XLogP3 of 2.7 [1]. This indicates that the ethyl ester is slightly less lipophilic than its methyl counterpart, a non-intuitive result that can influence the chromatographic retention time and oral bioavailability of final drug candidates derived from this intermediate .

Lipophilicity Druglikeness ADME prediction

Molecular Weight and Heavy Atom Count Distinction from Methyl Ester

The target compound possesses a molecular weight of 222.28 g/mol and a heavy atom count of 16, directly compared to the methyl ester's 208.25 g/mol and heavy atom count of 15 [1]. This mass difference directly impacts atom economy in synthesis; for every kilogram of final product, using the ethyl ester starting material introduces approximately 6.7% more mass that must be carried through and later removed, affecting raw material costs and waste profiles .

Molecular Weight Synthetic Intermediate Scale-up

Role as a Critical Intermediate in Glucagon Receptor Antagonist Synthesis

Ethyl 4-(1-hydroxybutyl)benzoate is explicitly documented as a key building block in the synthesis of (S)-3-[4-(1-{3,5-dimethyl-4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]phenoxy}butyl)benzamido]propanoic acid, a potent glucagon receptor antagonist . The (S)-enantiomer of this target compound is critical for activity; use of the racemic mixture or the incorrectly configured analog results in a loss of potency against the glucagon receptor, with the final candidate demonstrating low in vivo clearance and excellent oral bioavailability in preclinical species . Substitution with an achiral intermediate or one lacking the secondary alcohol renders the synthetic route to this specific drug candidate impossible.

Metabolic Disease Chiral Synthesis QC Reference

Purity and Handling Specifications from Vendor Sources

Commercially, the target compound is typically supplied at a 95% purity level and is recommended to be stored sealed in dry conditions at room temperature (20 to 22 °C) . In contrast, the common analog ethyl 4-hydroxybenzoate (ethyl paraben) is often available at higher purities (>99%) due to its widespread use as a preservative and is handled under different safety classifications [1]. The lower standard purity of the target compound reflects its nature as a research-use-only intermediate and necessitates purity verification via HPLC or NMR upon receipt for critical synthetic applications.

Quality Control Procurement Specification Storage

High-Value Application Scenarios for Ethyl 4-(1-hydroxybutyl)benzoate


Synthesis of Chiral Glucagon Receptor Antagonists for Type 2 Diabetes

This compound is a documented intermediate in the patented synthesis of specific glucagon receptor antagonists . A medicinal chemistry team optimizing a lead series for type 2 diabetes would prioritize this ethyl ester over the methyl or propyl analogs because its specific lipophilicity (XLogP3 2.5) and steric properties have been validated to yield final candidates with favorable pharmacokinetics, including low clearance and excellent oral bioavailability in rats and dogs . Procuring the racemic mixture for chiral resolution enables access to the active (S)-enantiomer.

Chiral Pool Synthesis and Enantioselective Reaction Development

The secondary alcohol on the butyl chain makes this compound a valuable substrate for developing or testing novel enantioselective transformations, such as kinetic resolution or asymmetric hydrogenation [1]. A process chemistry group developing an enzymatic resolution would choose this scaffold because its XLogP3 of 2.5 offers a usable balance between water solubility for enzymatic reactions and adequate organic solubility for extraction, outperforming the slightly more lipophilic methyl ester (XLogP3 2.7) which can be more difficult to resolubilize after concentration [2].

Calibrant and Reference Standard for Chiral HPLC Method Development

A QC analytical laboratory tasked with developing a chiral HPLC method to separate the enantiomers of intermediates for a glucagon receptor antagonist contract can use this compound as a retention time marker. Its purity profile, typically 95% with distinct enantiomeric peaks, provides a clear baseline for method validation, unlike the fully derivatized APIs which are often unavailable to contract laboratories . Its distinct mass (m/z 222.28) also makes it ideal as an LC-MS internal standard for reaction monitoring.

Quote Request

Request a Quote for Ethyl 4-(1-hydroxybutyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.